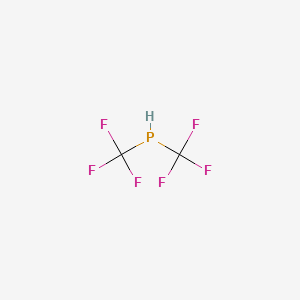

Phosphine, bis(trifluoromethyl)-

Description

Historical Context of Perfluorinated Phosphine (B1218219) Chemistry

The field of organofluorine chemistry, which provides the foundation for perfluorinated phosphine chemistry, has its origins in the 19th century, predating the isolation of elemental fluorine itself. nih.gov One of the earliest key reactions was the halogen exchange method, first reported by Borodin in 1862, which has become a fundamental technique for introducing fluorine into organic molecules and is widely used in the chemical industry. nih.gov A significant advancement in aromatic fluorination was the Schiemann reaction, discovered in 1927, which involves the decomposition of diazonium salts with fluoroboric acid. nih.gov The industrial production of organofluorine compounds began to accelerate in the 1930s, particularly with the development of processes to convert aromatic -CCl₃ groups to -CF₃ groups using reagents like antimony trifluoride (SbF₃) and later hydrogen fluoride (B91410) (HF). nih.gov

The major impetus for the growth of organofluorine chemistry, and by extension perfluorinated compounds, was World War II and the Manhattan Project. nih.gov This period saw the development of key fluorinated materials like polytetrafluoroethylene (PTFE), commercialized as Teflon, and polychlorotrifluoroethylene (PCTFE). nih.gov The synthesis of the monomer for Teflon, tetrafluoroethylene (B6358150) (TFE), was a major achievement of this era. nih.gov These developments spurred further research into perfluorinated compounds, which are organofluorine compounds lacking C-H bonds. wikipedia.org The unique properties of these compounds, such as high thermal stability and chemical inertness, drove their application in various fields. nih.govwikipedia.org The primary industrial method for producing perfluorinated compounds is electrofluorination. wikipedia.org

Within this broader context, the synthesis of perfluorinated phosphine ligands emerged as an area of significant interest. These ligands, where fluorine atoms replace hydrogen atoms in the organic substituents of a phosphine, exhibit unique electronic properties. The strong electron-withdrawing nature of perfluoroalkyl groups, such as the trifluoromethyl (CF₃) group, significantly modifies the properties of the phosphorus atom. This has led to their use in catalysis and materials science. chemimpex.comnih.gov The development of fluorous chemistry, which utilizes perfluorinated "ponytails" to facilitate catalyst separation, further expanded the applications of perfluorinated phosphines in homogeneous catalysis. nih.gov

A summary of key historical developments is presented in the table below.

| Year | Development | Significance |

| 1862 | First halogen exchange for fluorination reported by Borodin. nih.gov | Established a fundamental method for introducing fluorine into organic molecules. nih.gov |

| 1927 | Discovery of the Schiemann reaction. nih.gov | Provided a key method for the synthesis of aromatic fluorine compounds. nih.gov |

| 1930s | Industrial methods for producing trifluoromethyl-aromatics developed. nih.gov | Paved the way for large-scale production of fluorinated compounds. nih.gov |

| 1940s | Development of PTFE (Teflon) during the Manhattan Project. nih.gov | Spurred major interest and research into perfluorinated materials. nih.gov |

| Post-WWII | Commercialization of various fluoropolymers like PCTFE and FEP. nih.gov | Expanded the range and application of perfluorinated materials. nih.gov |

Academic Significance of Trifluoromethylation in Organophosphorus Chemistry

The introduction of trifluoromethyl (CF₃) groups into organophosphorus compounds, a process known as trifluoromethylation, holds significant academic and practical importance. The CF₃ group is one of the most powerful electron-withdrawing groups, which drastically alters the electronic properties of the phosphorus center to which it is attached. This electronic modification is key to the unique reactivity and properties of trifluoromethylated phosphines.

The strong electron-withdrawing nature of the CF₃ groups in compounds like bis(trifluoromethyl)phosphine leads to a high degree of pyramidalization at the phosphorus atom and a notable increase in the s-character of the phosphorus lone pair. figshare.com This results in shorter bond lengths in metal complexes, for instance, a relatively short Pd-P bond of 2.2230(4) Å has been observed in a palladium dichloride complex of a P-bis(trifluoromethyl) derivative of BINAP. figshare.com These structural features are indicative of altered bonding and reactivity compared to their non-fluorinated counterparts.

The academic interest in trifluoromethylated phosphines also stems from their potential to create novel ligands for catalysis. By tuning the electronic properties of phosphine ligands, the activity and selectivity of metal catalysts can be significantly enhanced for a variety of reactions, including cross-coupling reactions. chemimpex.comsigmaaldrich.comsigmaaldrich.com For example, fluorinated biphenyl (B1667301) phosphine ligands have been shown to accelerate gold(I)-catalyzed reactions. acs.org The synthesis of chiral diphosphine ligands containing a bis(trifluoromethyl)phosphine group highlights the efforts to combine the unique electronic properties of trifluoromethyl groups with the steric control required for asymmetric catalysis. figshare.com

Furthermore, the development of new synthetic methods for trifluoromethylation of phosphorus compounds is an active area of research. This includes electrophilic trifluoromethylation of primary phosphines using hypervalent iodine reagents and photoinduced reductive perfluoroalkylation of phosphine oxides. figshare.comrsc.org These synthetic advancements are crucial for accessing a wider range of P-perfluoroalkylated phosphines for various applications. rsc.org The generation of trifluoromethyl radicals for C-H trifluoromethylation of aromatic compounds also represents a significant area of research with implications for medicinal chemistry. nih.gov

Overview of Research Trajectories for Bis(trifluoromethyl)phosphine

Research involving bis(trifluoromethyl)phosphine, (CF₃)₂PH, and its derivatives has followed several key trajectories, primarily focusing on its synthesis, reactivity, and application as a ligand in coordination chemistry and catalysis.

One major research direction has been the development of efficient and safe synthetic routes to bis(trifluoromethyl)phosphine and related compounds. This includes new syntheses of (CF₃)₂PH itself, as well as methods to prepare stable bis(trifluoromethyl)phosphanide salts, which serve as excellent nucleophilic reagents for transferring the P(CF₃)₂ group. nih.govacs.org The synthesis of bis(trifluoromethyl)phosphine derivatives often involves the reduction of the corresponding phosphine oxides. orgsyn.org

A significant area of investigation is the reactivity of bis(trifluoromethyl)phosphine with various chemical species. Studies have explored its reactions with alcohols, mercaptans, and organocobalt complexes. acs.orgrsc.org The reactions with organometallic compounds are particularly important as they lead to the formation of new metal complexes with unique spectroscopic and structural properties. For example, the reaction of (CF₃)₂PH with dicobalt octacarbonyl, [Co₂(CO)₈], can yield either a dimeric or a polymeric product depending on the reaction conditions. rsc.org Its reactions with ruthenium carbonyl clusters have also been studied, leading to compounds characterized by X-ray crystallography. tandfonline.com

The application of bis(trifluoromethyl)phosphine and its derivatives as ligands in catalysis is another major research focus. The unique electronic properties conferred by the trifluoromethyl groups make these phosphines valuable for tuning the performance of metal catalysts in various C-C bond-forming reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.comsigmaaldrich.com Research has also explored the synthesis of chiral bidentate ligands containing the bis(trifluoromethyl)phosphine moiety for applications in asymmetric catalysis. figshare.comnih.gov

The table below summarizes the main research trajectories for bis(trifluoromethyl)phosphine.

| Research Trajectory | Description | Key Research Areas |

| Synthesis | Development of methods for the preparation of bis(trifluoromethyl)phosphine and its derivatives. | New syntheses of (CF₃)₂PH. acs.org Preparation of stable phosphanide (B1200255) salts. nih.gov Reduction of phosphine oxides. orgsyn.org Electrophilic trifluoromethylation. figshare.com |

| Reactivity | Investigation of the chemical reactions of bis(trifluoromethyl)phosphine. | Reactions with alcohols and mercaptans. acs.org Reactions with organometallic complexes (e.g., cobalt, ruthenium). rsc.orgtandfonline.com Synthesis of thiophosphoryl derivatives. acs.org |

| Ligand Development and Catalysis | Application of bis(trifluoromethyl)phosphine derivatives as ligands in homogeneous catalysis. | Use in cross-coupling reactions (e.g., Suzuki, Heck). sigmaaldrich.comsigmaaldrich.com Synthesis of chiral ligands for asymmetric catalysis. figshare.comnih.gov Development of fluorinated ligands for catalyst recycling. nih.gov |

| Structural and Spectroscopic Characterization | Analysis of the physical and chemical properties of bis(trifluoromethyl)phosphine and its complexes. | NMR spectroscopy. nih.govacs.orgtandfonline.com X-ray crystallography. figshare.comtandfonline.com Vibrational spectroscopy. nih.gov |

Properties

IUPAC Name |

bis(trifluoromethyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF6P/c3-1(4,5)9-2(6,7)8/h9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOZYRZUMSWLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)PC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF6P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196686 | |

| Record name | Phosphine, bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.99 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-96-8 | |

| Record name | Phosphine, bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis Trifluoromethyl Phosphine and Its Derivatives

Direct Synthesis Approaches

Direct methods focus on the formation of the P-CF3 bonds on a phosphorus precursor in a straightforward manner.

Utilization of Trifluoromethylating Reagents with Phosphorus Precursors

The direct trifluoromethylation of phosphorus precursors is a primary strategy for synthesizing bis(trifluoromethyl)phosphine. This involves reacting a suitable phosphorus compound with a reagent capable of delivering a trifluoromethyl group. For instance, the reaction of dimethyl- and bis(trifluoromethyl)-phosphines with trifluoroethylene (B1203016) under UV irradiation yields 1:1 addition products. rsc.org Specifically, bis(trifluoromethyl)phosphine reacts to form 1,2,2-trifluoro-ethylbis(trifluoromethyl)phosphine. rsc.org The distribution of products in these reactions is influenced by the electronic effects of the substituents on the phosphorus atom. rsc.org

Electrophilic Trifluoromethylation of Primary Phosphines

A significant advancement in the synthesis of bis(trifluoromethyl)phosphines involves the electrophilic trifluoromethylation of primary phosphines. acs.orgacs.org This method utilizes hypervalent iodine-based reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, which acts as an electrophilic "CF3+" source. acs.orgacs.org The reaction allows for the double trifluoromethylation of a primary phosphine (B1218219) (RPH2) to yield the corresponding R-P(CF3)2 derivative. acs.orgacs.org

A key example is the synthesis of a P-bis(trifluoromethyl) derivative of BINAP, where a primary phosphine was successfully doubly trifluoromethylated. acs.orgacs.org This transformation highlights the utility of this method for creating chiral phosphine ligands with strong π-accepting properties. acs.orgacs.org The reaction conditions often involve the use of a base, such as DBU, to enhance the reactivity of the trifluoromethylating agent. acs.org This approach has been shown to be effective for various substrates, though it may not be compatible with compounds prone to oxidation. acs.org

| Reagent | Substrate | Product | Yield | Reference |

| 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one | Primary phosphine (e.g., naphthalen-2-ylphosphine) | Naphthalen-2-ylbis(trifluoromethyl)phosphine | Not specified | acs.org |

| 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one | (R)-(2'-phosphino-1,1'-binaphthyl-2-yl)diphenylphosphine | (R)-(2'-(bis(trifluoromethyl)phosphino)-1,1'-binaphthyl-2-yl)diphenylphosphine | 35% | acs.org |

Indirect Synthesis via Precursors and Transformations

Indirect methods involve the synthesis of a precursor molecule that is subsequently transformed into the desired bis(trifluoromethyl)phosphine derivative.

Reduction of Secondary Phosphine Oxides

The reduction of secondary phosphine oxides (SPOs) is a versatile method for preparing a wide range of secondary phosphines, including those with trifluoromethyl groups. orgsyn.org This method is particularly useful for synthesizing electron-deficient secondary phosphines. orgsyn.org The SPO precursors can be prepared from the reaction of Grignard reagents with diethyl phosphite (B83602). orgsyn.org

Various reducing agents can be employed for the reduction of SPOs. While lithium aluminum hydride has been used, it can lead to the formation of primary phosphine impurities, especially with electron-deficient SPOs. orgsyn.org Phenylsilane is another option, but it often requires a non-aqueous workup and can produce polysiloxane byproducts. orgsyn.org A combination of phosphorus trichloride (B1173362) and lithium aluminum hydride has also been utilized, but this is a two-step process that may require distillation of the intermediate chlorophosphine. orgsyn.org More recent methods have focused on milder and more selective reducing agents. organic-chemistry.org For instance, diisobutylaluminum hydride (DIBAL-H) has been successfully used for the reduction of bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide to the corresponding secondary phosphine. orgsyn.org

| Precursor | Reducing Agent | Product | Notes | Reference |

| Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide | Diisobutylaluminum hydride (DIBAL-H) | Bis[3,5-bis(trifluoromethyl)phenyl]phosphine | Mild conditions, avoids harsh reagents. | orgsyn.org |

| Tertiary Phosphine Oxides | Tetramethyldisiloxane (TMDS) / Ti(OiPr)4 | Tertiary Phosphines | Efficient for various tertiary phosphine oxides. | organic-chemistry.org |

Nucleophilic Trifluoromethylation with Organosilicon Reagents (e.g., Me₃SiCF₃/CsF)

Nucleophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (B129416) (Me₃SiCF₃), often referred to as the Ruppert-Prakash reagent, is a powerful tool in fluorine chemistry. nih.govnih.govyoutube.com This method, typically activated by a fluoride (B91410) source like cesium fluoride (CsF), allows for the introduction of a CF₃ group onto various electrophilic substrates. nih.govnih.govyoutube.com

In the context of phosphorus chemistry, this reagent can be used to form P-CF₃ bonds. The reaction of P(III)-F compounds with Me₃SiCF₃ in the presence of catalytic amounts of fluoride ions leads to the formation of P(III)-CF₃ compounds. nih.gov This approach provides a pathway to trifluoromethylated phosphines from readily available precursors. nih.gov

Generation and Reactivity of Bis(trifluoromethyl)phosphanide Salts

The generation of bis(trifluoromethyl)phosphanide salts, [P(CF₃)₂]⁻, provides a valuable nucleophilic reagent for the transfer of the P(CF₃)₂ group. nih.gov Stable salts such as [NEt₄][P(CF₃)₂] and [18-crown-6-K][P(CF₃)₂] have been synthesized in quantitative yields by treating HP(CF₃)₂ with ionic cyanides at low temperatures. nih.gov

These salts exhibit excellent nucleophilic character, making them suitable for the synthesis of various bis(trifluoromethyl)phosphine-containing compounds, including chiral bidentate ligands. nih.gov The ionic nature of these salts has been confirmed through multinuclear NMR spectroscopy, vibrational spectroscopy, and theoretical calculations. nih.gov Their stability and reactivity make them important building blocks in organophosphorus chemistry.

Emerging and Scalable Synthesis Routes for Trifluoromethylphosphines

The development of efficient, scalable, and cost-effective methods for the synthesis of trifluoromethylphosphines, including bis(trifluoromethyl)phosphine, is a significant area of research. These compounds are of increasing interest due to the unique electronic properties conferred by the strongly electron-withdrawing trifluoromethyl groups, which are valuable in catalysis and materials science. Traditional synthetic routes often face limitations such as multiple steps, limited substrate scope, and the use of hazardous reagents. Consequently, modern research focuses on developing more direct and scalable approaches.

One of the most promising recent advancements is the zinc-mediated radical trifluoromethylation of phosphine chlorides. Current time information in Burleigh County, US.organic-chemistry.orgnih.gov This method offers a convenient and highly scalable route to a diverse range of trifluoromethylphosphines. orgsyn.orgresearchgate.netacs.org The reaction utilizes readily available phosphine chlorides and bromotrifluoromethane (B1217167) (CF3Br) in the presence of zinc powder, which acts as a reductant to facilitate the formation of trifluoromethyl radicals. Current time information in Burleigh County, US.organic-chemistry.org A key advantage of this methodology is its scalability, with successful syntheses demonstrated on a 100-mmol scale, a significant step towards industrial applicability. orgsyn.orgrsc.org The process is compatible with a broad range of diaryl- and dialkyl-substituted phosphine chlorides and can be extended to the synthesis of asymmetric and bidentate trifluoromethylphosphines. Current time information in Burleigh County, US.organic-chemistry.org

Another important strategy involves the reduction of secondary phosphine oxides (SPOs). orgsyn.org This approach is particularly useful for producing electron-deficient secondary phosphines. The synthesis typically begins with the preparation of the corresponding SPO, for example, by reacting a Grignard reagent with diethyl phosphite. The subsequent reduction of the SPO to the desired phosphine can be achieved using various reducing agents. While several reducing agents have been employed, organoaluminum hydrides have shown superiority in terms of substrate scope, mild reaction conditions, and safety. orgsyn.org

Emerging technologies such as flow chemistry and electrochemistry are also being explored for the synthesis of fluorinated organic compounds, including those containing phosphorus. polyu.edu.hkrsc.orgrsc.org Continuous flow systems offer advantages in terms of safety, efficiency, and scalability, particularly when dealing with gaseous reagents like those often used in fluorination reactions. polyu.edu.hkvapourtec.com Electrochemical methods provide an alternative for generating trifluoromethyl radicals under mild conditions, avoiding the need for harsh chemical oxidants. rsc.org While specific examples of the large-scale flow or electrochemical synthesis of bis(trifluoromethyl)phosphine are still developing, these areas represent the frontier of synthetic methodology for this class of compounds.

The following tables provide a comparative overview of these emerging and scalable synthetic routes.

Table 1: Zinc-Mediated Trifluoromethylation of Phosphine Chlorides

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Diaryl/Dialkyl Phosphine Chloride | Zn powder, CF3Br | DMA, MeCN | Room Temperature | Diaryl/Dialkyl(trifluoromethyl)phosphine | High | Current time information in Burleigh County, US.organic-chemistry.org |

Interactive Data Table: Zinc-Mediated Trifluoromethylation

Table 2: Reduction of Secondary Phosphine Oxides

| Starting Material | Reducing Agent | Solvent | Conditions | Product | Purity | Reference |

|---|

Interactive Data Table: Reduction of SPOs

Elucidation of Structural Features and Electronic Characteristics

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a cornerstone technique for the characterization of bis(trifluoromethyl)phosphine. The presence of three magnetically active nuclei, ¹H, ¹⁹F, and ³¹P, each with a spin of I = 1/2, results in complex and informative spectra dominated by spin-spin coupling, providing deep insight into the molecular structure.

Research has shown that the parameters observed in the ¹H NMR spectrum, particularly the chemical shift and the ¹JPH coupling constant, are sensitive to the solvent used. rsc.org A notable study demonstrated that the ¹JPH coupling constant exhibits a marked solvent dependence that is linearly related to the solvent-dependent changes in the ¹H chemical shift. rsc.org This relationship highlights the influence of intermolecular interactions on the electronic environment of the P-H bond.

Table 1: ¹H NMR Spectroscopic Data for Bis(trifluoromethyl)phosphine

| Parameter | Description | Typical Value/Observation | Citation |

| Chemical Shift (δ) | Position of the P-H resonance | Varies with solvent | rsc.org |

| Multiplicity | Splitting pattern of the P-H signal | Doublet of septets | |

| ¹JPH (Coupling Constant) | Coupling between ¹H and ³¹P nuclei | Shows marked solvent-dependence | rsc.org |

| ³JHF (Coupling Constant) | Coupling between ¹H and ¹⁹F nuclei | Results in septet splitting of the main doublet |

Specific experimental ¹³C NMR data for bis(trifluoromethyl)phosphine is not extensively documented in the surveyed literature. However, the expected spectrum can be predicted based on established principles and data from analogous trifluoromethyl-phosphorus compounds. rsc.orgresearchgate.netquora.com

The molecule contains two equivalent trifluoromethyl (CF₃) carbons. The signal for these carbons is anticipated to exhibit complex splitting due to coupling with both the phosphorus nucleus and the three directly attached fluorine nuclei.

Coupling to Fluorine: The three equivalent ¹⁹F nuclei will split the ¹³C signal into a quartet (1:3:3:1 intensity ratio) due to one-bond coupling, ¹JCF. This coupling is typically large, often in the range of 270-300 Hz for trifluoromethyl groups. researchgate.net

Coupling to Phosphorus: The phosphorus nucleus will split the ¹³C signal into a doublet due to one-bond coupling, ¹JPC.

Consequently, the resulting signal for the CF₃ carbons is expected to be a doublet of quartets . The chemical shift is predicted to be in the region typical for carbons in CF₃ groups attached to phosphorus, influenced by the strong electron-withdrawing nature of the fluorine atoms. rsc.org

Table 2: Predicted ¹³C NMR Spectroscopic Data for Bis(trifluoromethyl)phosphine

| Parameter | Description | Predicted Observation | Citation |

| Chemical Shift (δ) | Position of the CF₃ carbon resonance | Expected in the aromatic/downfield region | researchgate.net |

| Multiplicity | Splitting pattern of the CF₃ signal | Doublet of quartets | |

| ¹JCF (Coupling Constant) | One-bond coupling between ¹³C and ¹⁹F | Expected to be large (~270-300 Hz) | researchgate.net |

| ¹JPC (Coupling Constant) | One-bond coupling between ¹³C and ³¹P | Significant splitting is expected |

The ¹⁹F NMR spectrum provides crucial information about the trifluoromethyl groups. As the six fluorine atoms in the two CF₃ groups are chemically equivalent, they give rise to a single resonance signal. This signal appears as a doublet due to coupling with the single ³¹P nucleus across two bonds (²JPF).

Similar to the proton NMR parameters, the two-bond phosphorus-fluorine coupling constant, ²JPF, demonstrates a significant dependence on the solvent. rsc.org This variability underscores how the solvent environment can modulate the electronic interactions within the P-(CF₃)₂ fragment of the molecule.

Table 3: ¹⁹F NMR Spectroscopic Data for Bis(trifluoromethyl)phosphine

| Parameter | Description | Typical Value/Observation | Citation |

| Chemical Shift (δ) | Position of the CF₃ fluorine resonance | A single resonance for the six equivalent fluorines | |

| Multiplicity | Splitting pattern of the CF₃ signal | Doublet | |

| ²JPF (Coupling Constant) | Coupling between ¹⁹F and ³¹P nuclei | Shows marked solvent-dependence | rsc.org |

The ³¹P NMR spectrum is particularly characteristic for bis(trifluoromethyl)phosphine. The phosphorus nucleus is coupled to the six equivalent fluorine atoms of the two CF₃ groups. This coupling splits the phosphorus signal into a septet, following the n+1 rule where n=6.

Additionally, in a proton-coupled ³¹P NMR spectrum, this septet would be further split into a doublet by the directly attached proton (¹JPH). Therefore, the complete signal appears as a doublet of septets. In standard proton-decoupled ³¹P{¹H} NMR experiments, a single septet is observed. The large magnitude of the P-H coupling constant is a defining feature. rsc.org The phosphorus chemical shift is indicative of a phosphine (B1218219) bearing strongly electron-withdrawing substituents.

Table 4: ³¹P NMR Spectroscopic Data for Bis(trifluoromethyl)phosphine

| Parameter | Description | Typical Value/Observation | Citation |

| Chemical Shift (δ) | Position of the phosphorus resonance | Characteristic of a phosphine with electron-withdrawing groups | |

| Multiplicity | Splitting pattern of the ³¹P signal | Septet (in ¹H-decoupled spectra); Doublet of septets (in ¹H-coupled spectra) | |

| ¹JPH (Coupling Constant) | Coupling between ³¹P and ¹H nuclei | Large value, solvent-dependent | rsc.org |

| ²JPF (Coupling Constant) | Coupling between ³¹P and ¹⁹F nuclei | Results in septet splitting | rsc.org |

The infrared (IR) and Raman spectra of bis(trifluoromethyl)phosphine are characterized by absorption bands corresponding to the vibrational modes of the P-H and CF₃ groups. While a complete spectral analysis for (CF₃)₂PH is not widely reported, assignments can be made based on studies of closely related compounds like (CF₃)₂PI and other trifluoromethyl-phosphorus derivatives.

Key vibrational modes include:

P-H Stretch (νP-H): A characteristic stretching vibration for the phosphine P-H bond.

C-F Stretching Modes: The CF₃ groups give rise to strong and characteristic absorption bands in the IR spectrum. Both symmetric and asymmetric C-F stretching vibrations are expected. For many trifluoromethyl-phosphorus compounds, these strong absorptions are typically found in the 1100-1200 cm⁻¹ region.

CF₃ Deformation and Rocking Modes: These vibrations occur at lower frequencies and are also characteristic of the trifluoromethyl group.

Analysis of related compounds such as (CF₃)₂PCl₃ has assigned fundamental frequencies for CF₃ stretching, deformation, and rocking modes, providing a reliable basis for interpreting the vibrational spectrum of bis(trifluoromethyl)phosphine.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The most prominent features in the IR spectrum are the P-H and C-F stretching vibrations. The P-H stretching frequency typically appears as a sharp, moderately intense band. The C-F stretching vibrations are expected to be very strong and located in the 1100-1200 cm⁻¹ region, a hallmark of trifluoromethyl groups. researchgate.net Other notable vibrations include P-C stretching and various bending modes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| P-H Stretch | ~2300 - 2400 | Medium | Characteristic for phosphines with a P-H bond. |

| C-F Stretch (asymmetric) | ~1150 - 1250 | Very Strong | Typical for trifluoromethyl groups attached to phosphorus. researchgate.net |

| C-F Stretch (symmetric) | ~1100 - 1150 | Strong | |

| P-C Stretch | ~400 - 500 | Medium-Weak | Represents the vibration of the phosphorus-carbon bond. researchgate.net |

| CF₃ Bending | ~500 - 700 | Medium | Deformation modes of the trifluoromethyl groups. |

Mass Spectrometry (MS)

Mass spectrometry of bis(trifluoromethyl)phosphine (molar mass: 169.99 g/mol ) provides definitive evidence of its molecular weight and offers insights into its stability and fragmentation pathways under electron ionization. nist.govnist.gov The mass spectrum is characterized by a prominent molecular ion peak (M⁺) and several key fragment ions resulting from the cleavage of P-H, P-C, and C-F bonds.

The base peak in the spectrum is often the [M-H]⁺ or a CF₃-containing fragment, indicating the relative lability of the P-H bond and the stability of the trifluoromethyl cation or related fragments.

| m/z | Ion Fragment | Significance |

|---|---|---|

| 170 | [C₂HF₆P]⁺ | Molecular Ion (M⁺) |

| 169 | [C₂F₆P]⁺ | Loss of H radical |

| 151 | [C₂F₅P]⁺ | Loss of H and F radicals |

| 101 | [CF₄P]⁺ | Loss of one CF₃ group and one F atom |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, a very common fragment |

| 50 | [CF₂]⁺ | Difluorocarbene cation |

| 31 | [P]⁺ | Phosphorus cation |

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

Structural Analysis via X-ray Crystallography

Direct structural analysis of bis(trifluoromethyl)phosphine via single-crystal X-ray crystallography is impractical as the compound exists as a gas at standard temperatures. For volatile molecules like this, gas electron diffraction is the more appropriate technique for determining precise molecular geometry, including bond lengths and angles in the gas phase.

While specific electron diffraction data for (CF₃)₂PH is not available, studies on structurally analogous compounds like tris(trifluoromethyl)phosphine (B1596662) oxide (OP(CF₃)₃) provide valuable comparative data. acs.org These studies reveal the key structural parameters expected for the P-(CF₃)₂ moiety. The geometry around the phosphorus atom is expected to be pyramidal, with the C-P-C bond angle being influenced by the steric bulk and electronic effects of the trifluoromethyl groups.

| Parameter | Expected Value / Observation | Reference Compound |

|---|---|---|

| P-C Bond Length | ~1.90 Å | Based on related fluorinated phosphines. acs.org |

| C-F Bond Length | ~1.33 Å | Typical for trifluoromethyl groups. acs.org |

| C-P-C Bond Angle | ~98 - 102° | Slightly larger than in PH₃ due to steric repulsion of CF₃ groups. |

| F-C-F Bond Angle | ~108° | Close to tetrahedral, slightly distorted. acs.org |

Quantifying Electronic and Steric Properties

The electronic and steric nature of phosphine ligands dictates their behavior in coordination chemistry. The presence of two highly electronegative trifluoromethyl groups in bis(trifluoromethyl)phosphine imparts distinct properties compared to alkyl or aryl phosphines.

Evaluation of Sigma-Donor and Pi-Acceptor Qualities

Phosphines typically function as ligands by donating their phosphorus lone pair electrons to a metal center (σ-donation). They can also accept electron density from the metal into empty orbitals (π-acceptance). The substituents on the phosphorus atom heavily influence these capabilities.

The trifluoromethyl groups are powerful electron-withdrawing groups due to the high electronegativity of fluorine. This inductive effect significantly reduces the electron density on the phosphorus atom. escholarship.org Consequently, bis(trifluoromethyl)phosphine is a very poor σ-donor. Its ability to donate its lone pair is substantially diminished compared to phosphines like trimethylphosphine (B1194731) or triphenylphosphine.

Conversely, the strong inductive withdrawal of electrons by the CF₃ groups lowers the energy of the P-C σ* antibonding orbitals. These orbitals have the correct symmetry to overlap with filled d-orbitals on a transition metal, making them effective π-acceptors. libretexts.orgreddit.com Therefore, bis(trifluoromethyl)phosphine is classified as a strong π-acceptor ligand, capable of stabilizing electron-rich, low-valent metal centers.

Assessment of Steric Hindrance and Cone Angles

The steric bulk of a phosphine ligand is commonly quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus distance. libretexts.orgwikipedia.org A larger cone angle indicates greater steric hindrance around the metal center.

A precise experimental or calculated cone angle for bis(trifluoromethyl)phosphine is not widely reported. However, it can be estimated by comparing it to related phosphines. The cone angle for PF₃ is 104°, and for P(CF₃)₃, it is approximately 114°. Given that bis(trifluoromethyl)phosphine has one less CF₃ group than P(CF₃)₃ and a small hydrogen atom in its place, its cone angle is expected to be between these two values but closer to that of P(CF₃)₃ than PF₃. An estimated cone angle would be in the range of 110-112°. This moderate steric profile, combined with its electronic properties, makes it a unique ligand in coordination chemistry.

Electronic Effects of Perfluorinated Moieties on Phosphine Parameters

The electronic effects of the two perfluorinated trifluoromethyl moieties are the defining feature of bis(trifluoromethyl)phosphine's chemistry. The primary effect is the strong inductive electron withdrawal (-I effect) from the phosphorus center. escholarship.org This has several key consequences:

Reduced Basicity: The phosphine is an extremely weak base. The low electron density on the phosphorus lone pair makes it very difficult to protonate.

Enhanced P-H Acidity: The electron-withdrawing CF₃ groups polarize the P-H bond, making the hydrogen atom more acidic than in alkylphosphines.

Modified Bond Strengths: The P-C bonds are strengthened by the partial ionic character induced by the electronegativity difference.

High π-Acidity: As discussed previously, the electron-poor nature of the ligand enhances its ability to act as a π-acceptor or π-acid, a crucial property in organometallic catalysis.

These electronic parameters make bis(trifluoromethyl)phosphine and related perfluoroalkylphosphines a special class of ligands, often imparting unique reactivity and stability to the metal complexes they form.

Coordination Chemistry of Bis Trifluoromethyl Phosphine Ligands

Complexation with Transition Metals

The reaction of bis(trifluoromethyl)phosphine, (CF₃)₂PH, with various organocobalt complexes yields a variety of products depending on the specific cobalt precursor and reaction conditions. For instance, the reaction with dicobalt octacarbonyl, [Co₂(CO)₈], can produce either the dimeric complex [Co(CO)₃{P(CF₃)₂}]₂ or a polymeric solid, with the outcome being solvent-dependent. rsc.org

When (CF₃)₂PH is reacted with nitrosylcobalt tricarbonyl, [Co(CO)₃NO], the monomeric complex [Co(CO)₂(NO){P(CF₃)₂H}] is formed in high yield. rsc.org Pyrolysis of this monomer leads to the formation of the dimeric [Co(CO)(NO){P(CF₃)₂}]₂ and the trimeric [Co(NO)₂{P(CF₃)₂}]₃. rsc.org

A more complex reaction occurs with (π-cyclopentadienyl)dicarbonylcobalt(I), [(cp)Co(CO)₂], where multiple products are formed, including [Co(CO)₃{P(CF₃)₂}]₂, [(cp)Co{P(CF₃)₂}]₂, and [(cp)Co(CO){P(CF₃)₂}Co(CO)₃]. rsc.org This reaction also involves the reduction of the cyclopentadienyl (B1206354) ligand. rsc.org Spectroscopic data for these complexes have been thoroughly discussed in the literature. rsc.org

Table 1: Examples of Organocobalt Complexes with Bis(trifluoromethyl)phosphine Ligands

| Compound Name | Chemical Formula |

|---|---|

| Tricarbonyl-bis(trifluoromethyl)phosphido-cobalt dimer | [Co(CO)₃{P(CF₃)₂}]₂ |

| Dicarbonyl-nitrosyl-bis(trifluoromethyl)phosphine-cobalt | [Co(CO)₂(NO){P(CF₃)₂H}] |

| Carbonyl-nitrosyl-bis(trifluoromethyl)phosphido-cobalt dimer | [Co(CO)(NO){P(CF₃)₂}]₂ |

| Dinitrosyl-bis(trifluoromethyl)phosphido-cobalt trimer | [Co(NO)₂{P(CF₃)₂}]₃ |

| (π-Cyclopentadienyl)-bis(trifluoromethyl)phosphido-cobalt dimer | [(cp)Co{P(CF₃)₂}]₂ |

| (π-Cyclopentadienyl)carbonyl-bis(trifluoromethyl)phosphido-tricarbonylcobalt | [(cp)Co(CO){P(CF₃)₂}Co(CO)₃] |

The reaction of bis(trifluoromethyl)phosphine with iron carbonyls leads to the formation of various iron complexes. A notable example is the diiron hexacarbonyl complex with two bridging bis(trifluoromethyl)phosphido ligands, Fe₂(CO)₆[µ-P(CF₃)₂]₂. The crystal structure of this complex has been determined, providing valuable insight into its bonding and geometry. acs.org The study of tris(trifluoromethyl)phosphine (B1596662) iron(0) carbonyls has also shed light on stereochemical effects in these types of complexes. acs.org Additionally, research has explored the synthesis of heteroleptic iron(0) complexes containing both bis-phosphine and bis-NHC ligands, which have shown enhanced capabilities for small molecule activation. rsc.org

Table 2: Examples of Iron Carbonyl Complexes with Bis(trifluoromethyl)phosphine Ligands

| Compound Name | Chemical Formula |

|---|---|

| Bis(μ-bis(trifluoromethyl)phosphido)-hexacarbonyldiiron | Fe₂(CO)₆[μ-P(CF₃)₂]₂ |

Bis(trifluoromethyl)phosphine and its derivatives form a variety of complexes with platinum. The synthesis and coordination chemistry of new bis(bis(trifluoromethyl)phosphano)alkanes with platinum(II) have been investigated, leading to the characterization of novel bis(phosphano)methanide complexes. acs.org

The use of secondary phosphane oxides, such as bis[2,4-bis(trifluoromethyl)phenyl]phosphane oxide, as preligands allows for the synthesis of air-stable platinum(II) complexes. For instance, the reaction with platinum(II) dichloride yields the trans-configured phosphinous acid platinum complex, trans-[PtCl₂({2,4-(CF₃)₂C₆H₃}₂POH)₂]. nih.gov Deprotonation of this complex can lead to cis-configured monoanionic and trans-configured dianionic species. nih.gov The structural and electronic properties of zwitterionic and cationic bis(phosphine) platinum(II) complexes have also been compared to understand their relevance in processes like C-H activation. nih.gov

Table 3: Examples of Platinum Complexes with Bis(trifluoromethyl)phosphine Ligands

| Compound Name | Chemical Formula |

|---|---|

| trans-Dichlorobis({2,4-bis(trifluoromethyl)phenyl}phosphinous acid)platinum(II) | trans-[PtCl₂({2,4-(CF₃)₂C₆H₃}₂POH)₂] |

| cis-Dichlorobis({2,4-bis(trifluoromethyl)phenyl}phosphinito)platinum(II) monoanion | cis-[PtCl₂({2,4-(CF₃)₂C₆H₃}₂PO)₂H]⁻ |

| trans-Dichlorobis({2,4-bis(trifluoromethyl)phenyl}phosphinito)platinum(II) dianion | trans-[PtCl₂({2,4-(CF₃)₂C₆H₃}₂PO)₂]²⁻ |

The coordination chemistry of bis(trifluoromethyl)phosphine ligands extends to molybdenum. Research has been conducted on the synthesis and coordination of new bis(bis(trifluoromethyl)phosphano)alkanes with molybdenum(0). acs.org Furthermore, cyclopentadienylmolybdenum(II) propionyl complexes featuring triarylphosphine ligands with different para substituents have been synthesized and structurally characterized. nih.gov These studies provide insights into the electronic and steric effects of the phosphine (B1218219) ligands on the molybdenum center.

Table 4: Examples of Molybdenum Complexes with Bis(trifluoromethyl)phosphine Ligands

| Compound Name | Chemical Formula |

|---|---|

| Dicarbonyl(η⁵-cyclopentadienyl)propionyl(triphenylphosphane-κP)molybdenum(II) | [Mo(C₅H₅)(C₃H₅O)(C₁₈H₁₅P)(CO)₂] |

| Dicarbonyl(η⁵-cyclopentadienyl)propionyl[tris(4-fluorophenyl)phosphane-κP]molybdenum(II) | [Mo(C₅H₅)(C₃H₅O)(C₁₈H₁₂F₃P)(CO)₂] |

| Dicarbonyl(η⁵-cyclopentadienyl)propionyl[tris(4-methoxyphenyl)phosphane-κP]molybdenum(II) | [Mo(C₅H₅)(C₃H₅O)(C₂₁H₂₁O₃P)(CO)₂] |

Palladium complexes featuring bis(trifluoromethyl)phenyl phosphine ligands are of significant interest, particularly as catalysts in cross-coupling reactions. nih.govsigmaaldrich.com For example, bis[di-(tert-butyl)(4-trifluoromethylphenyl)phosphine]palladium(II) chloride is a commercially available catalyst used in various coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.comsigmaaldrich.com

The reaction of bis[2,4-bis(trifluoromethyl)phenyl]phosphane oxide with palladium(II) dichloride initially forms a mononuclear complex which can then condense to a dinuclear species. nih.gov The equilibrium between these mononuclear and dinuclear palladium complexes is reversible. nih.gov Another example is tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0). strem.com

Table 5: Examples of Palladium Complexes with Bis(trifluoromethyl)phosphine Ligands

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| Bis[di-(tert-butyl)(4-trifluoromethylphenyl)phosphine]palladium(II) Chloride | C₃₀H₄₄Cl₂F₆P₂Pd | 887919-36-0 sigmaaldrich.com |

| Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) | C₇₂H₂₇F₅₄P₃Pd | 1130784-80-3 strem.com |

| Mononuclear Palladium Complex with Bis[2,4-bis(trifluoromethyl)phenyl]phosphinous acid | [PdCl₂({2,4-(CF₃)₂C₆H₃}₂POH)₂] | Not specified |

| Dinuclear Palladium Complex with Bis[2,4-bis(trifluoromethyl)phenyl]phosphinous acid | [Pd₂(μ-Cl)₂{({2,4-(CF₃)₂C₆H₃}₂PO)₂H}₂] | Not specified |

Gold complexes containing bis(trifluoromethyl)phosphine ligands have been synthesized and characterized. nih.gov These complexes often exhibit interesting structural features and potential applications in catalysis. sigmaaldrich.comresearchgate.net For instance, chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is a known compound. sigmaaldrich.com Another example is Bis(trifluoromethanesulfonyl)imidategold(I), which can be used as a catalyst in organic synthesis. sigmaaldrich.com The antitumor activity of some gold(I) complexes with bis(diphenylphosphino)alkane ligands, including those with trifluoromethyl substituents, has also been investigated. nih.gov

Table 6: Examples of Gold Complexes with Bis(trifluoromethyl)phosphine Ligands

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) | C₂₁H₁₂AuClF₉P | 385815-83-8 sigmaaldrich.com |

| Bis(trifluoromethanesulfonyl)imidategold(I) (2:1) toluene (B28343) adduct | (C₂₀H₁₅AuF₆NO₄PS₂)₂ · C₇H₈ | Not specified sigmaaldrich.com |

Iridium Complexes

Iridium complexes featuring phosphine ligands are pivotal in various catalytic processes. The incorporation of bis(trifluoromethyl)phosphine ligands into iridium complexes significantly modulates their electronic and steric properties, influencing their reactivity.

Research has shown that iridium can coordinate with phosphine ligands to form catalytically active species. For instance, chlorocarbonylbis(diphenylmethylphosphine)iridium reacts with bis(trifluoromethyl)diazomethane to yield a stable complex, (Ph₂PMe)₂IrC(CF₃)₂CO. rsc.org While this specific example does not involve a bis(trifluoromethyl)phosphine ligand directly, it demonstrates the reactivity of iridium centers with trifluoromethyl-containing precursors.

The synthesis of iridium(III) complexes with trifluoromethyl-substituted phenylpyridine ligands, such as [Ir(ppyCF₃)₂(N^N)]⁺ where ppyCF₃ is 2-(3,5-bis(trifluoromethyl)phenyl)pyridine, has been reported. nih.gov These complexes exhibit interesting photophysical properties and can engage in photoinduced electron transfer, highlighting the role of trifluoromethyl groups in tuning the electronic structure of the iridium center. nih.gov

Furthermore, iridium complexes with boryl/bis(phosphine) pincer ligands have been synthesized. nih.gov These complexes, such as (PBP)Ir(Ph)Cl, demonstrate the versatility of phosphine-based ligands in stabilizing iridium in various oxidation states and coordination environments. nih.gov While not containing P(CF₃)₂ groups, these studies on related phosphine complexes provide a framework for understanding the potential coordination behavior of bis(trifluoromethyl)phosphine ligands with iridium. The strong σ-donating and trans-influencing nature of boryl ligands, combined with the electronic properties of phosphines, allows for the synthesis of unique iridium complexes, including high-valent polyhydrides. nih.gov

The development of iridium-phosphine ligand complexes as alternatives to rhodium-based catalysts for reactions like the hydroformylation of propene is an active area of research. rsc.org The choice of phosphine ligand is crucial in determining the catalytic reactivity, with factors like ligand basicity and steric bulk playing significant roles. rsc.org The introduction of the strongly electron-withdrawing P(CF₃)₂ group would be expected to significantly decrease the basicity of the phosphine, thereby altering the catalytic activity of the corresponding iridium complex.

Copper Complexes and Cuprates

The coordination of bis(trifluoromethyl)phosphine ligands to copper has been a subject of interest, particularly in the context of trifluoromethylation reactions. An equilibrium has been observed between the neutral complex [(SIMes)Cu-CF₃] (where SIMes = 1,3-dimesitylimidazolin-2-ylidene) and the cuprate (B13416276) salt [(SIMes)₂Cu][(CF₃)₂Cu]. figshare.com This equilibrium highlights the formation of a bis(trifluoromethyl)cuprate anion, [Cu(CF₃)₂]⁻.

Synthetic methods have been developed to isolate the cuprate salt, which is a key species in understanding the mechanism of trifluoromethylation reactions using copper complexes. figshare.comfigshare.com Kinetic studies suggest, however, that the cuprate form may not be the primary active species in trifluoromethylations involving N-heterocyclic carbene (NHC) complexes of copper. figshare.com These reactions are effective for aryl iodides and can even proceed with aryl bromides at elevated temperatures. figshare.com

The electronic properties of trifluoromethylated ligands also influence the photophysical characteristics of copper(I) complexes. For example, homoleptic copper(I) complexes with trifluoromethylated phenanthroline ligands have been synthesized and studied. nsf.gov The trifluoromethyl groups exert a strong inductive effect, which can weaken the coordination of the ligand to the copper center. nsf.gov This demonstrates the significant electronic impact of trifluoromethyl substitution on the properties of copper complexes.

Design and Properties of Multidentate Ligand Systems

The incorporation of the bis(trifluoromethyl)phosphine group into multidentate ligand architectures allows for enhanced control over the coordination geometry and electronic environment of metal centers. This has led to the development of specialized ligands for various catalytic applications.

Bidentate Ligand Architectures

The synthesis of bidentate ligands containing the P(CF₃)₂ moiety has been a significant achievement, as it combines the strong electron-accepting properties of the bis(trifluoromethyl)phosphine group with the chelate effect of a bidentate framework. A key breakthrough was the synthesis of a DIOP derivative where the diphenylphosphino groups were replaced by bis(trifluoromethyl)phosphino groups. nih.gov This was achieved by stabilizing the P(CF₃)₂⁻ anion with acetone, which allowed for selective substitution reactions. nih.gov The resulting bidentate ligand, [(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene)]bis(bis(trifluoromethyl)phosphine), readily forms square-planar complexes with Pt(II). nih.gov

The strong electron-acceptor strength of this bidentate (CF₃)₂P ligand was confirmed through structural and vibrational studies of its tetracarbonyl-molybdenum complex. nih.gov The design of such bidentate ligands is crucial for applications in catalysis, where the bite angle and electronic properties of the ligand can significantly influence the outcome of a reaction. acs.org

Chiral Bis(trifluoromethyl)phosphine Ligands

The development of chiral phosphine ligands has been instrumental in the advancement of asymmetric catalysis. nih.govsigmaaldrich.comnih.gov The introduction of chirality into bis(trifluoromethyl)phosphine ligands combines the unique electronic properties of the P(CF₃)₂ group with the ability to induce enantioselectivity in metal-catalyzed reactions.

The first chiral, bidentate bis(trifluoromethyl)phosphine ligand was a derivative of DIOP, as mentioned previously. nih.gov The synthesis of such ligands opens up possibilities for their use in asymmetric catalysis, where the strong electron-withdrawing nature of the trifluoromethyl groups could lead to unique reactivity and selectivity. nih.govpsu.edu

Another approach to creating chiral phosphine ligands involves the use of ferrocene (B1249389) scaffolds. For example, a class of 1-[bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene ligands has been synthesized. beilstein-journals.org These P,N-ligands, which are both planar and centrally chiral, have proven to be highly effective in the palladium-catalyzed allylic alkylation of monosubstituted allyl substrates, affording excellent regio- and enantioselectivity. beilstein-journals.org The presence of the bis(trifluoromethyl) group in these ligands is crucial for their high performance. beilstein-journals.org

Ferrocene-Based Phosphine Ligand Scaffolds

Ferrocene provides a versatile and robust scaffold for the construction of phosphine ligands. ambeed.com The unique geometry and electronic properties of ferrocene allow for the synthesis of ligands with well-defined bite angles and steric properties. tcichemicals.comresearchgate.net

A notable example is the synthesis of 1-[bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene ligands. beilstein-journals.org These ligands are synthesized from ferrocene in a multi-step process and are air-stable. beilstein-journals.orgbeilstein-journals.org The combination of the ferrocene backbone, a chiral oxazoline (B21484) moiety, and the bis(trifluoromethyl)phosphine group results in a highly effective ligand for asymmetric catalysis. beilstein-journals.org

The utility of ferrocene-based phosphine ligands extends to various cross-coupling reactions. tcichemicals.com For instance, 1,1'-bis(diphenylphosphino)ferrocene (dppf) and its derivatives are widely used in nickel-catalyzed C-N cross-coupling reactions. acs.org A systematic study of various 1,1'-bis(bis(alkyl/aryl)phosphino)ferrocene ligands revealed that an electron-deficient variant featuring 3,5-bis(trifluoromethyl)phenyl groups on the phosphorus atom exhibited superior catalytic performance in the N-arylation of indole. acs.org This highlights the beneficial effect of trifluoromethyl substitution on the catalytic activity of ferrocene-based phosphine ligands.

Ligand Influence on Metal Center Reactivity and Selectivity

The electronic and steric properties of phosphine ligands play a crucial role in modulating the reactivity and selectivity of transition metal catalysts. psu.edutcichemicals.commanchester.ac.uk The introduction of bis(trifluoromethyl) groups on the phosphorus atom has a profound impact on these properties, leading to unique catalytic behavior.

The strong electron-withdrawing nature of the trifluoromethyl groups significantly reduces the electron-donating ability of the phosphine ligand. psu.eduwikipedia.org This π-acceptor character arises from the overlap of P-C σ* anti-bonding orbitals with filled metal orbitals. wikipedia.org Consequently, bis(trifluoromethyl)phosphine ligands are strong π-acids, a property that influences the electronic environment of the metal center. wikipedia.org

This electronic modification can dramatically alter the outcome of a catalytic reaction. psu.edu For example, in palladium-catalyzed allylic alkylation, the use of 1-[bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene ligands leads to high regioselectivity, favoring the formation of the branched product. beilstein-journals.org In contrast, a similar ferrocene-based ligand with biphenyl (B1667301) phosphine instead of bis(trifluoromethyl)phosphine yields the linear product as the major isomer. beilstein-journals.org This demonstrates the critical role of the bis(trifluoromethyl) group in controlling the selectivity of the reaction.

The influence of these ligands extends to various other catalytic systems. The steric and electronic effects of phosphine ligands are known to be important in rhodium-catalyzed hydroformylation and palladium-catalyzed cross-coupling reactions. psu.edu While electron-donating phosphines are often required for the activation of less reactive bonds, electron-deficient phosphines can enhance the rates of other elementary steps in a catalytic cycle, such as transmetalation in Stille coupling. psu.edu The unique combination of small steric size and strong electron-withdrawing character of the bis(trifluoromethyl)phosphine group makes it a valuable component in the design of ligands for specific catalytic transformations. beilstein-journals.org

Catalytic Applications of Bis Trifluoromethyl Phosphine and Its Metal Complexes

Homogeneous Catalysis

The strong electron-withdrawing nature of the trifluoromethyl groups in bis(trifluoromethyl)phosphine ligands significantly modulates the electron density at the metal center to which they are coordinated. This electronic perturbation can enhance the catalytic activity and influence the selectivity of a variety of homogeneous catalytic reactions.

Palladium-Catalyzed Reactions

Palladium complexes bearing bis(trifluoromethyl)phosphine-containing ligands have shown significant utility in several key carbon-carbon bond-forming reactions. The electronic nature of these ligands plays a crucial role in promoting specific catalytic pathways and achieving high levels of selectivity.

While the direct application of the parent bis(trifluoromethyl)phosphine in widely-used cross-coupling reactions is not extensively documented, the principles of using electron-deficient phosphine (B1218219) ligands are well-established. For instance, in the Suzuki-Miyaura coupling, bulky and electron-rich phosphine ligands are commonly employed to promote the oxidative addition step and stabilize the active catalytic species. However, the development of ligands that can effectively couple challenging substrates, such as aryl chlorides, has led to the exploration of a wide range of electronic and steric profiles.

Research into ligands containing trifluoromethyl groups has provided insights into the effects of electron-withdrawing substituents. For example, the synthesis of a novel bis-trifluoromethyl-phosphine ligand of the binaphthyl class has been explored for its potential in catalysis. ethz.ch In a related context, the palladium-catalyzed cross-coupling of a triflate with diethyl phosphite (B83602) highlighted that reduction of the triflate can occur under reaction conditions, a process influenced by the nature of the phosphine ligand. ethz.ch These studies underscore the importance of the electronic properties of the phosphine ligand in controlling reactivity and selectivity in palladium-catalyzed cross-coupling reactions.

A significant application of the bis(trifluoromethyl)phosphine group is in the design of chiral ligands for palladium-catalyzed asymmetric allylic alkylation (AAA). In this area, a novel class of air-stable 1-[bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene ligands has been synthesized and proven highly effective. science.govmdpi.com These ligands combine the chirality of the oxazoline (B21484) ring and the planar chirality of the ferrocene (B1249389) backbone with the unique electronic properties of the bis(trifluoromethyl)phosphine moiety.

The strong π-accepting nature of these ligands has a profound impact on the regioselectivity of the reaction, favoring the formation of the branched product over the linear one. nih.govacs.org For instance, in the palladium-catalyzed allylic alkylation of cinnamyl carbonate with dimethyl malonate, a ligand featuring two phenyl groups on the phosphorus atom resulted in a branched-to-linear ratio of 40:60. In stark contrast, the corresponding ligand with two trifluoromethyl groups, 1-(bis(trifluoromethyl)phosphino)-1'-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)ferrocene, dramatically shifted the selectivity to a 96:4 branched-to-linear ratio. nih.gov

These ligands have been successfully applied to a variety of monosubstituted allyl substrates, consistently providing excellent regio- and enantioselectivity. science.govmdpi.com The high efficiency is attributed to the combination of steric and the strong trans-influencing effects of the P(CF3)2 group in the palladium-allyl intermediate. acs.org

| Substrate (Allyl Carbonate) | Ligand | Yield (%) | b/l Ratio | ee (%) |

| cinnamyl methyl carbonate | 1-((4S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1'-(bis(trifluoromethyl)phosphino)ferrocene | 95 | >99:1 | 96 |

| (E)-1,3-diphenylallyl methyl carbonate | 1-((4S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1'-(bis(trifluoromethyl)phosphino)ferrocene | 99 | >99:1 | 97 |

| (E)-1-(naphthalen-2-yl)allyl methyl carbonate | 1-((4S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1'-(bis(trifluoromethyl)phosphino)ferrocene | 99 | >99:1 | 96 |

| (E)-1-(4-methoxyphenyl)allyl methyl carbonate | 1-((4S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1'-(bis(trifluoromethyl)phosphino)ferrocene | 99 | >99:1 | 96 |

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of Monosubstituted Allyl Carbonates. nih.gov

Gold(I)-Catalyzed Transformations

The linear coordination geometry of gold(I) complexes makes catalysis particularly sensitive to the electronic properties of the ancillary ligands. Phosphine ligands are crucial in a multitude of gold-catalyzed transformations. While specific applications of simple bis(trifluoromethyl)phosphine are not prominently reported, the impact of electron-withdrawing groups on phosphine ligands in gold catalysis is an area of active investigation. The enforced trans-relationship of ligands in these complexes allows for pronounced electronic effects to be studied. nih.gov

Research has focused on understanding how the structure of phosphine ligands influences the outcomes of gold-catalyzed reactions, such as cycloisomerization processes. nih.gov The electronic and steric parameters of the phosphine can dictate the selectivity between different cycloaddition pathways. nih.gov Although detailed catalytic data for a bis(trifluoromethyl)phosphine gold(I) complex is not available in the reviewed literature, the synthesis of gold(I) complexes with various phosphine ligands, including those with electron-withdrawing groups, is well-established. nih.gov These studies form the foundation for the potential future development of gold catalysts bearing the bis(trifluoromethyl)phosphine moiety for specific organic transformations.

Rhodium-Catalyzed Hydroformylation

In rhodium-catalyzed hydroformylation, the electronic and steric properties of phosphine ligands are paramount in controlling both the activity and selectivity of the reaction. The use of electron-withdrawing groups in the phosphine ligand can significantly influence the catalytic performance.

A study evaluating various bisphosphine ligands in the hydroformylation of styrene (B11656) found that decreasing the basicity of the phosphine, which corresponds to increasing its electron-withdrawing character, led to higher enantioselectivity. rsc.org The highest enantioselectivity (53% ee) was achieved with (S)-BTFM-Garphos, a ligand substituted with electron-withdrawing trifluoromethyl groups. rsc.org This highlights the beneficial effect of the CF3 groups in enhancing the enantioselectivity of the catalytic system. The study concluded that electronic features play a more significant role than steric character in achieving good regioselectivities in the systems studied. rsc.org

| Ligand | Conversion (%) | Aldehyde Selectivity (%) | n/i Ratio | ee (%) [S] |

| (R,S)-JOSIPHOS | 99 | 98 | 8.8 | 32 |

| (S,S)-BDPP | >99 | 99 | 1.8 | 17 |

| (S)-BTFM-GARPHOS | 99 | 99 | 4.3 | 53 |

| (R)-BINAP | 98 | 98 | 1.0 | 20 |

Table 2: Rhodium-Catalyzed Hydroformylation of Styrene with Various Bisphosphine Ligands. rsc.org

Copper-Catalyzed Carbonylation and Carboxylation Reactions

Copper catalysis is a vital tool for the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylation of various substrates using carbon dioxide as a C1 source is a particularly important transformation. While there is extensive research on copper-catalyzed carboxylation reactions, the specific use of bis(trifluoromethyl)phosphine as a ligand in these systems is not well-documented in the available literature. rsc.orgresearchgate.net

The development of copper-catalyzed carboxylation of C-H bonds and aryl iodides often involves the use of various ligands to facilitate the catalytic cycle. rsc.orgnih.gov However, these studies have predominantly focused on other classes of ligands. The potential application of the electron-withdrawing bis(trifluoromethyl)phosphine moiety in copper-catalyzed carbonylation or carboxylation reactions remains an area for future exploration, with the aim of potentially enhancing catalyst activity and stability.

Phosphine-Promoted and Catalyzed Organic Reactions

Phosphine ligands, particularly those with trifluoromethyl groups, demonstrate remarkable versatility and control in promoting key organic reactions. The electronic properties of the trifluoromethyl groups significantly influence the reactivity and selectivity of the catalytic systems.

Cycloaddition Reactions

The use of phosphine catalysts has enabled selective cycloaddition reactions, yielding valuable heterocyclic structures. A notable example is the chemoselective phosphine-catalyzed reaction between trifluoromethyl-substituted ketones and bis-substituted allenoates. acs.org When a triarylphosphine, such as tris(4-methoxyphenyl)phosphine (B1294419), is used as the catalyst, a [3+2] cycloaddition reaction occurs smoothly. acs.orgacs.org This process yields a variety of synthetically useful tetrahydrofurans that contain a CF3-substituted quaternary stereocenter. acs.orgacs.org The reaction demonstrates broad substrate tolerance and generally provides the products in good to excellent yields and stereoselectivity. acs.orgnih.gov

A proposed mechanism suggests that the nucleophilic addition of the phosphine to the allenoate generates a zwitterionic intermediate, which then attacks the highly electrophilic carbonyl group of the trifluoromethyl ketone to initiate the cycloaddition cascade. acs.org

Table 1: Triarylphosphine-Catalyzed [3+2] Cycloaddition of Aryl Trifluoromethyl Ketones with a Bis-substituted Allenoate acs.orgacs.org

Click on a row to view more details.

| Entry | Aryl Group (Ar) in Ketone (ArCOCF3) | Yield (%) | E/Z Ratio |

| 1 | C6H5 | 85 | >95:5 |

| 2 | 4-MeC6H4 | 82 | >95:5 |

| 3 | 4-MeOC6H4 | 93 | >95:5 |

| 4 | 4-FC6H4 | 75 | >95:5 |

| 5 | 4-ClC6H4 | 64 | >95:5 |

| 6 | 2-Naphthyl | 88 | >95:5 |

Reaction conditions: Ketone (0.1 mmol) and allenoate (0.12 mmol) with tris(4-methoxyphenyl)phosphine (0.015 mmol) in CH2Cl2 at room temperature for 3 hours. acs.org

Dienylation Reactions

A fascinating aspect of the reaction between trifluoromethyl-substituted ketones and allenoates is the ability to switch the reaction pathway by modifying the phosphine catalyst. acs.orgnih.gov When a trialkylphosphine, such as tributylphosphine (B147548) (Bu3P), is used instead of a triarylphosphine, the reaction outcome shifts from cycloaddition to dienylation. acs.orgacs.org This alternative pathway selectively produces CF3-substituted dienyl tertiary alcohols. acs.orgacs.org

This catalyst-controlled chemoselectivity provides a powerful tool for accessing two distinct and valuable molecular scaffolds from the same set of starting materials. acs.org The dienylation reaction furnishes diene motifs of high synthetic interest with generally high yields. acs.org The mechanistic divergence is attributed to the different electronic and steric properties of trialkyl versus triarylphosphines, which influences the stability and reactivity of the key zwitterionic intermediates in the catalytic cycle. acs.org

Table 2: Trialkylphosphine-Catalyzed Dienylation of Trifluoromethyl Ketones acs.org

Click on a row to view more details.

| Entry | Aryl Group (Ar) in Ketone (ArCOCF3) | Yield (%) | E,E / Z,E Isomer Ratio |

| 1 | C6H5 | 95 | 70:30 |

| 2 | 4-MeC6H4 | 96 | 65:35 |

| 3 | 4-MeOC6H4 | 94 | 62:38 |

| 4 | 4-FC6H4 | 93 | 72:28 |

| 5 | 4-ClC6H4 | 91 | 75:25 |

| 6 | 2-Furyl | 85 | 80:20 |

Reaction conditions: Ketone (0.1 mmol) and allenoate (0.12 mmol) with Bu3P (0.015 mmol) in CH2Cl2 at room temperature for 3 hours. acs.org

Mechanistic Elucidation in Catalysis

The study of complexes with bis(trifluoromethyl)phosphine and related ligands offers deep insights into fundamental organometallic reaction mechanisms, including oxidative addition, transmetalation, and reductive elimination, which form the basis of many catalytic cycles.

Oxidative Addition Pathways

Oxidative addition is a critical step in many catalytic cycles, involving the addition of a substrate to a metal center, which increases the metal's oxidation state. The electronic and steric properties of phosphine ligands coordinated to the metal center play a crucial role in this process. prochemonline.com Bulky and electron-rich phosphine ligands can facilitate the formation of the low-coordinate, highly reactive metal complexes that are necessary for oxidative addition to occur. rsc.org Conversely, the strong electron-withdrawing nature of trifluoromethyl groups in ligands like bis(trifluoromethyl)phosphine can significantly alter the electronic density at the metal center, influencing the kinetics and thermodynamics of oxidative addition.

The nature of the phosphine can dictate the structure of the resulting complex. For instance, in reactions with palladium(0), bidentate phosphines tend to form mononuclear dithiolate complexes, while more labile monodentate phosphines can lead to the formation of di- or even hexanuclear palladium(II) aggregates. nih.gov The stability of the resulting oxidative addition complex is also influenced by the substituents on the phosphine ligand; electron-donating groups on an aryl ring bound to palladium can destabilize the complex, potentially facilitating subsequent steps in the catalytic cycle. mit.edu

Transmetalation Processes

Transmetalation involves the transfer of an organic group from one metal to another and is a key step in cross-coupling reactions. The phosphine ligands present on the catalytic metal center, while typically spectators during this step, exert a significant influence. Their steric bulk and electronic character can affect the rate and efficiency of ligand transfer. For example, in the synthesis of biaryl compounds, a competitive second transmetalation can sometimes occur, and the choice of phosphine ligand can be critical in ensuring high selectivity for the desired monoarylation product. osti.gov

While direct studies on transmetalation involving bis(trifluoromethyl)phosphine complexes are specific, the general principles are well-established. An efficient transmetalation was demonstrated in the synthesis of bismuth(III) porphyrin complexes, where the rapid transfer from a lead(II) porphyrin intermediate proved more effective than direct metallation. academie-sciences.fr This highlights how the kinetic facility of transmetalation can be exploited to achieve desired chemical structures. academie-sciences.fr The phosphine ligands on a catalyst like palladium would remain coordinated, modulating the accessibility and reactivity of the metal center for the incoming organometallic reagent.

Reductive Elimination Dynamics

Reductive elimination is the final, product-forming step in many cross-coupling reactions, where two ligands on the metal center couple and are expelled from the coordination sphere, reducing the metal's oxidation state. This step can be challenging, particularly for the formation of C(sp2)-CF3 bonds. The thermal decomposition of aryl-Pd(II)-trifluoromethyl complexes, which proceeds via reductive elimination, is often plagued by competing, kinetically favorable side reactions. rsc.org

A remarkable finding is the effect of concentration on the chemoselectivity of this process. For (Xantphos)Pd(Ar)(CF3), reductive elimination to form the desired Ar-CF3 product is favored at low concentrations. rsc.org However, as the concentration of the complex increases, an intermolecular pathway leading to Ar-Ar homocoupling becomes progressively more dominant. rsc.org This suggests an intermolecular ligand exchange mechanism competes with the direct intramolecular reductive elimination. rsc.org The stability and decomposition pathways of such complexes are highly dependent on the ancillary phosphine ligands. rsc.org Studies on related platinum complexes have shown that larger bite angles in diphosphine ligands can accelerate reductive elimination, and that the process involves a conformationally restricted transition state. rsc.orgnih.gov

Table 3: Effect of Concentration on Reductive Elimination from (Xantphos)Pd(p-tolyl)(CF3) rsc.org

Click on a row to view more details.

| Initial Concentration (M) | Ar-CF3 Yield (%) | Ar-Ar Yield (%) |

| 0.005 | 75 | 10 |

| 0.010 | 60 | 25 |

| 0.020 | 40 | 50 |

| 0.040 | 25 | 70 |

Data reflects the chemoselectivity of the thermal decomposition, highlighting the shift in reaction pathway with increasing concentration. rsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a important tool in understanding the properties of organophosphorus compounds, including Phosphine, bis(trifluoromethyl)- (HP(CF₃)₂). DFT studies have provided valuable insights into the structure, bonding, and reactivity of this electron-poor phosphine ligand.

The electronic and steric properties of phosphine ligands are critical to their function in catalysis and coordination chemistry. The Tolman electronic parameter (TEP), derived from the CO stretching frequency of a Ni(CO)₃L complex, is a common measure of a ligand's electron-donating ability. nih.govwikipedia.org For Phosphine, bis(trifluoromethyl)-, its strong electron-withdrawing trifluoromethyl groups are expected to result in a high TEP value, indicating it is a poor σ-donor and a good π-acceptor. A study by Hoge et al. discusses the increased π-acidity of HP(CF₃)₂ in comparison to other phosphines, a property that influences its electronic effect. nih.gov

While a precise, computationally derived TEP for Phosphine, bis(trifluoromethyl)- is not explicitly reported in the reviewed literature, DFT calculations are a common method for predicting such parameters. chemrxiv.org These calculations typically involve optimizing the geometry of the [Ni(CO)₃(P(CF₃)₂H)] complex and then calculating the vibrational frequencies. The A₁ symmetric CO stretching frequency would then serve as the calculated TEP.

The steric bulk of a phosphine ligand is often quantified by its cone angle. While a specific calculated cone angle for Phosphine, bis(trifluoromethyl)- was not found in the searched literature, DFT is a reliable method for determining the ligand's three-dimensional structure from which the cone angle can be measured.

DFT calculations have been successfully used to determine the optimized geometries of phosphine ligands and their metal complexes. For a tungsten pentacarbonyl complex of Phosphine, bis(trifluoromethyl)-, [W(CO)₅PH(CF₃)₂], DFT calculations at the B3PW91 level of theory have provided detailed structural parameters that show good agreement with experimental X-ray diffraction data. nih.gov The optimized geometry of the HP(CF₃)₂ ligand within this complex provides insight into its structural characteristics upon coordination.

Below is a table of selected optimized geometric parameters for the Phosphine, bis(trifluoromethyl)- ligand coordinated to a tungsten pentacarbonyl fragment, as determined by DFT calculations. nih.gov

| Parameter | Bond Length (Å) / Angle (°) (DFT) |

| P-C1 | 1.921 |

| P-C2 | 1.921 |

| P-H | 1.427 |

| C-F (average) | 1.353-1.357 |

| C1-P-C2 | 104.9 |

| C1-P-H | 96.9 |

| C2-P-H | 96.9 |

| F-C-F (average) | 107.0-107.4 |

Table 1: Selected DFT-optimized geometric parameters for the HP(CF₃)₂ ligand in [W(CO)₅PH(CF₃)₂]. Data sourced from Hoge et al. (2003). nih.gov

The provided data indicates a pyramidal geometry around the phosphorus atom, which is typical for phosphines.

DFT calculations are a powerful tool for predicting spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for validation.

A study combining experimental and DFT methods was conducted on Phosphine, bis(trifluoromethyl)- and its tungsten pentacarbonyl complex. nih.gov The vibrational analysis was carried out using hybrid DFT calculations, which aided in the assignment of the experimental IR and Raman spectra. This combined approach allows for a more detailed understanding of the vibrational modes of the molecule.

Furthermore, experimental studies have shown that the NMR parameters of Phosphine, bis(trifluoromethyl)-, specifically the ¹J(PH) and ²J(PF) coupling constants, exhibit a marked dependence on the solvent. rsc.org While this particular study was experimental, modern DFT methods, in conjunction with appropriate solvation models, are capable of predicting such solvent effects on NMR parameters with reasonable accuracy. acs.org

Advanced Computational Methodologies

Coupled Cluster theory, particularly the CCSD(T) method (Coupled Cluster with Singles and Doubles and perturbative Triples), is considered the "gold standard" in quantum chemistry for obtaining highly accurate energies and properties for molecules where a single-reference wavefunction is appropriate. nih.govorgsyn.org This high level of theory is often used to benchmark other, less computationally expensive methods like DFT.

While CCSD(T) is a powerful tool, its application is computationally demanding, especially for larger molecules. nih.gov To the best of the author's knowledge based on the literature surveyed, a specific CCSD(T) study focused on the isolated Phosphine, bis(trifluoromethyl)- molecule has not been reported. Such a study would be valuable for providing definitive values for its geometry, energy, and other electronic properties, which could then serve as a benchmark for DFT and other computational methods.

Theoretical and Computational Investigations

Theoretical Studies on Molecular Structure and Reactivity

Currently, there is a limited amount of published research focusing specifically on molecular dynamics or comprehensive reaction path simulations for the isolated bis(trifluoromethyl)phosphine molecule. The majority of computational studies have investigated its behavior and reactivity within the context of its coordination to metal centers in catalytic systems.

Density Functional Theory (DFT) calculations have been employed to understand the underlying reaction pathways of processes where phosphine (B1218219) ligands are crucial. For instance, in a ruthenium-catalyzed C-H alkylation, DFT calculations were performed to elucidate the reaction mechanism. acs.org These studies calculate the energy barriers for various steps, such as C-H activation and single-electron transfer, providing insight into the kinetics of the reaction. While not a direct simulation of the isolated phosphine's dynamics, this research offers a window into its role and the energetics of its participation in chemical transformations. acs.org The coordination of a phosphine ligand to a biscyclometalated intermediate, for example, was shown to significantly reduce the activation barriers for subsequent steps in the catalytic cycle. acs.org